molecular formula C13H14N2 B1615480 1-(Benzyl)-1,2,3,6-tetrahydroisonicotinonitrile CAS No. 51281-64-2

1-(Benzyl)-1,2,3,6-tetrahydroisonicotinonitrile

Cat. No.: B1615480
CAS No.: 51281-64-2
M. Wt: 198.26 g/mol
InChI Key: WXEFCWCPTMOIAH-UHFFFAOYSA-N
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Description

1-(Benzyl)-1,2,3,6-tetrahydroisonicotinonitrile is a chemical compound that belongs to the class of heterocyclic compounds It features a benzyl group attached to a tetrahydroisonicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyl)-1,2,3,6-tetrahydroisonicotinonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable nitrile precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyl)-1,2,3,6-tetrahydroisonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzylamines.

Scientific Research Applications

1-(Benzyl)-1,2,3,6-tetrahydroisonicotinonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Benzyl)-1,2,3,6-tetrahydroisonicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Uniqueness: 1-(Benzyl)-1,2,3,6-tetrahydroisonicotinonitrile is unique due to its specific structural features and potential applications. Unlike some similar compounds, it offers a combination of chemical reactivity and biological activity that makes it a valuable subject for research and development.

Properties

IUPAC Name

1-benzyl-3,6-dihydro-2H-pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-6H,7-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEFCWCPTMOIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199277
Record name 1-(Benzyl)-1,2,3,6-tetrahydroisonicotinonitrile
Source EPA DSSTox
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51281-64-2
Record name 1,2,3,6-Tetrahydro-1-(phenylmethyl)-4-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51281-64-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Benzyl)-1,2,3,6-tetrahydroisonicotinonitrile
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Record name NSC132889
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Record name 1-(Benzyl)-1,2,3,6-tetrahydroisonicotinonitrile
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Record name 1-(benzyl)-1,2,3,6-tetrahydroisonicotinonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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